molecular formula C7H16ClNO2S B14001246 Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1) CAS No. 63474-91-9

Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1)

Cat. No.: B14001246
CAS No.: 63474-91-9
M. Wt: 213.73 g/mol
InChI Key: NJLUPDMMNAQKQC-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylvalinate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-sulfanylvalinate with hydrogen chloride in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfanylvalinate–hydrogen chloride typically involves the esterification of 3-sulfanylvaline with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrogen chloride to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of hydrogen chloride ensures precise control over the reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfanylvalinate–hydrogen chloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl 3-sulfanylvalinol.

    Substitution: Various substituted ethyl 3-sulfanylvalinates.

Scientific Research Applications

Ethyl 3-sulfanylvalinate–hydrogen chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying sulfanyl group interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-sulfanylvalinate–hydrogen chloride involves its interaction with molecular targets through the sulfanyl and ester groups. These interactions can modulate enzyme activity, disrupt cellular processes, and affect molecular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-mercaptopropionate: Similar in structure but with a different alkyl chain length.

    Ethyl 2-sulfanylacetate: Contains a sulfanyl group but differs in the position of the ester group.

    Methyl 3-sulfanylvalinate: Similar but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl 3-sulfanylvalinate–hydrogen chloride is unique due to its specific combination of the ethyl ester and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUPDMMNAQKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512211
Record name Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63474-91-9
Record name NSC144288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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